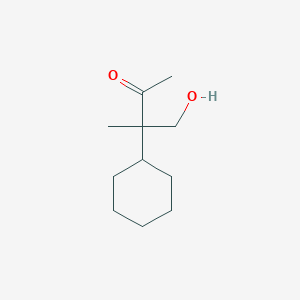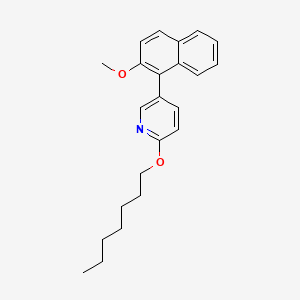
2-(Heptyloxy)-5-(2-methoxynaphthalen-1-YL)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Heptyloxy)-5-(2-methoxynaphthalen-1-YL)pyridine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a heptyloxy group and a methoxynaphthyl group attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Heptyloxy)-5-(2-methoxynaphthalen-1-YL)pyridine typically involves the following steps:
Formation of the Heptyloxy Group: The heptyloxy group can be introduced through the reaction of heptanol with a suitable halogenating agent, such as thionyl chloride, to form heptyl chloride. This is followed by a nucleophilic substitution reaction with a pyridine derivative.
Introduction of the Methoxynaphthyl Group: The methoxynaphthyl group can be synthesized by methylation of 2-naphthol using dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The resulting 2-methoxynaphthalene is then coupled with the pyridine derivative through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques like column chromatography and recrystallization.
化学反応の分析
Types of Reactions
2-(Heptyloxy)-5-(2-methoxynaphthalen-1-YL)pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The pyridine ring can be reduced to a piperidine ring using reducing agents such as lithium aluminum hydride.
Substitution: The heptyloxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of 2-(Heptyloxy)-5-(2-naphthaldehyde)pyridine.
Reduction: Formation of 2-(Heptyloxy)-5-(2-methoxynaphthalen-1-YL)piperidine.
Substitution: Formation of various alkyl or aryl substituted derivatives.
科学的研究の応用
2-(Heptyloxy)-5-(2-methoxynaphthalen-1-YL)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and liquid crystals.
作用機序
The mechanism of action of 2-(Heptyloxy)-5-(2-methoxynaphthalen-1-YL)pyridine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The methoxynaphthyl group can interact with hydrophobic pockets in proteins, while the pyridine ring can participate in hydrogen bonding and π-π interactions.
類似化合物との比較
Similar Compounds
2-(Heptyloxy)-5-(2-naphthyl)pyridine: Lacks the methoxy group, which may affect its solubility and reactivity.
2-(Heptyloxy)-5-(2-methoxynaphthalen-1-YL)benzene: Contains a benzene ring instead of a pyridine ring, altering its electronic properties.
2-(Heptyloxy)-5-(2-methoxynaphthalen-1-YL)quinoline: Contains a quinoline ring, which may enhance its biological activity.
Uniqueness
2-(Heptyloxy)-5-(2-methoxynaphthalen-1-YL)pyridine is unique due to the combination of its heptyloxy and methoxynaphthyl groups attached to a pyridine ring. This unique structure imparts specific physicochemical properties, such as solubility, stability, and reactivity, making it valuable for various applications in scientific research and industry.
特性
CAS番号 |
920981-24-4 |
|---|---|
分子式 |
C23H27NO2 |
分子量 |
349.5 g/mol |
IUPAC名 |
2-heptoxy-5-(2-methoxynaphthalen-1-yl)pyridine |
InChI |
InChI=1S/C23H27NO2/c1-3-4-5-6-9-16-26-22-15-13-19(17-24-22)23-20-11-8-7-10-18(20)12-14-21(23)25-2/h7-8,10-15,17H,3-6,9,16H2,1-2H3 |
InChIキー |
HCXDMDJLUUACPV-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCOC1=NC=C(C=C1)C2=C(C=CC3=CC=CC=C32)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


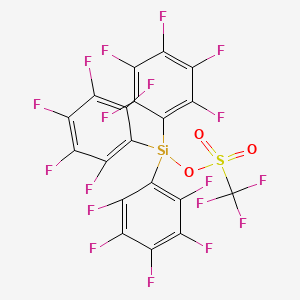
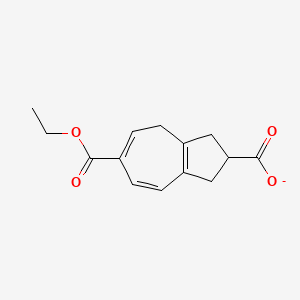
![3-{[2,5-Bis(dodecyloxy)-4-iodophenyl]ethynyl}-1,10-phenanthroline](/img/structure/B14187793.png)
![{[9-(4-Methylbenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B14187801.png)
![1-Methyl-4-(propan-2-yl)bicyclo[2.2.2]octane-2,3-dicarboxylic acid](/img/structure/B14187805.png)
![4-{5-[(Piperidin-1-yl)methyl]thiophen-2-yl}benzoic acid](/img/structure/B14187816.png)

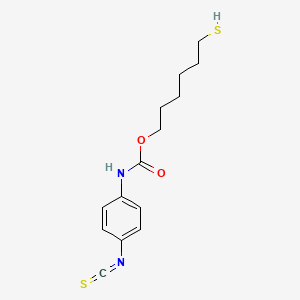
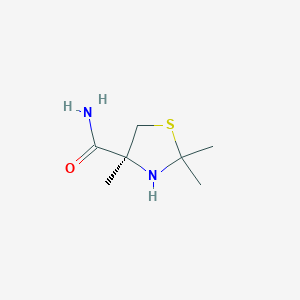
![N-[3-(Aminomethyl)-4-(ethanesulfonyl)phenyl]pentanamide](/img/structure/B14187832.png)
![1h-Indolo[3,2-e][1]benzazocine](/img/structure/B14187837.png)
![3-([1,1'-Biphenyl]-3-yl)-6-methyl-1H,4H-furo[3,4-c]furan-1,4-dione](/img/structure/B14187845.png)
![1,1'-[Heptane-1,7-diylbis(oxy)]bis(4-fluorobenzene)](/img/structure/B14187858.png)
